BenchChemオンラインストアへようこそ!

(1,4-Benzodioxin-2-yl)acetic acid

Calcium channel antagonism Cardiovascular pharmacology Heterocyclic medicinal chemistry

(1,4-Benzodioxin-2-yl)acetic acid, also known as 2-(1,4-benzodioxin-3-yl)acetic acid, is a heterocyclic carboxylic acid with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol. It features a 1,4-benzodioxin core (a benzene ring fused to a 1,4-dioxin ring) bearing an acetic acid moiety at the 2-position.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 942631-78-9
Cat. No. B15173264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Benzodioxin-2-yl)acetic acid
CAS942631-78-9
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC=C(O2)CC(=O)O
InChIInChI=1S/C10H8O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,6H,5H2,(H,11,12)
InChIKeyTWBYZJKGHFJGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Benzodioxin-2-yl)acetic acid (CAS 942631-78-9) Chemical Identity and Procurement Baseline


(1,4-Benzodioxin-2-yl)acetic acid, also known as 2-(1,4-benzodioxin-3-yl)acetic acid, is a heterocyclic carboxylic acid with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It features a 1,4-benzodioxin core (a benzene ring fused to a 1,4-dioxin ring) bearing an acetic acid moiety at the 2-position. This compound is a member of the 1,4-benzodioxine class, which has been investigated as a scaffold for various pharmacological activities, including anti-inflammatory agents and calcium channel antagonists [1][2].

Why In-Class 1,4-Benzodioxin Analogs Cannot Be Substituted for (1,4-Benzodioxin-2-yl)acetic acid in Research Applications


Compounds within the 1,4-benzodioxin class exhibit highly divergent biological activities based on three key structural variables that preclude generic substitution: (1) saturation state of the dioxin ring (fully unsaturated 1,4-benzodioxin versus 2,3-dihydro-1,4-benzodioxin) [1]; (2) substitution position on the benzodioxin nucleus (C2 versus C6/C7 positions) [2]; and (3) nature of the functional group attached (carboxylic acid versus amide versus amine-containing chains) [1][2]. In calcium antagonist studies, the degree of C2–C3 bond saturation significantly influenced pharmacological response [1]. In LTB4 antagonist development, carboxylic acid placement at C2 combined with ether substitution at C6/C7 was essential for activity, while alternative substitution patterns yielded inactive compounds [2]. These structure-activity relationships demonstrate that benzodioxin derivatives are not functionally interchangeable; each substitution pattern and saturation state defines a distinct chemotype with unique pharmacological properties.

Quantitative Evidence for (1,4-Benzodioxin-2-yl)acetic acid Differentiation: Comparative Data Against Closest Analogs


2,3-Unsaturated 1,4-Benzodioxin Core Versus 2,3-Dihydro Analog: Differential Calcium Antagonist Selectivity Profile

The C2–C3 unsaturated 1,4-benzodioxin nucleus (present in (1,4-benzodioxin-2-yl)acetic acid) confers differential pharmacological selectivity compared to the saturated 2,3-dihydro-1,4-benzodioxin analogs in calcium antagonist assays. The unsaturated core is homologous to the 1,4-benzodioxepin substructure of the known calcium antagonist HP-406 and acts as a bioisostere of the 1,4-benzoxazine nucleus, both of which are established anticalcium scaffolds [1]. This structural distinction provides a rationale for selecting the unsaturated compound for calcium channel-related investigations.

Calcium channel antagonism Cardiovascular pharmacology Heterocyclic medicinal chemistry

C2-Carboxylic Acid Substitution Pattern: Essential for LTB4 Antagonist Activity in 1,4-Benzodioxine Series

In a systematic structure-activity relationship study of 1,4-benzodioxine derivatives as leukotriene B4 (LTB4) antagonists, compounds bearing a carboxylic acid or amide group at the C2-position combined with an ether group at C6 or C7 demonstrated promising anti-inflammatory activity, while alternative substitution patterns showed reduced or no activity [1]. This class-level finding suggests that the C2-carboxylic acid substitution present in (1,4-benzodioxin-2-yl)acetic acid aligns with the pharmacophoric requirements for this target class.

LTB4 antagonism Anti-inflammatory Structure-activity relationship

Positional Isomer Differentiation: C2-Substituted 1,4-Benzodioxin Versus C6-Substituted Analogs in Anti-Inflammatory Activity

A 1996 study demonstrated that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (C6-substituted) exhibited anti-inflammatory potency comparable to ibuprofen in the carrageenan-induced rat paw edema assay [1]. The target compound, (1,4-benzodioxin-2-yl)acetic acid, differs in two key structural aspects: (1) it bears the acetic acid moiety at the C2 position rather than C6, and (2) it possesses an unsaturated dioxin ring. These structural variations are expected to produce distinct pharmacological profiles based on established SAR within this chemotype.

Anti-inflammatory Carrageenan-induced edema NSAID comparator

Molecular Descriptor Differentiation: Calculated LogP and Polar Surface Area Values for Benchmarking Against Structural Analogs

Calculated physicochemical properties for (1,4-benzodioxin-2-yl)acetic acid include a LogP of 1.77 and a polar surface area (PSA) of 55.76 Ų [1]. These values provide a baseline for comparing the compound against structural analogs with different substitution patterns. For context, the saturated analog 2,3-dihydro-1,4-benzodioxin-2-ylacetic acid (CAS 18505-92-5) has a molecular formula of C10H10O4 and molecular weight of 194.18 g/mol , differing by two hydrogen atoms due to ring saturation.

Physicochemical properties ADME prediction Computational chemistry

ChEMBL Database Entry Confirms Compound Identity but No Curated Bioactivity Data Available

(1,4-Benzodioxin-2-yl)acetic acid is registered in the ChEMBL database under CHEMBL413980 and BDBM50371164 identifiers . A search of the ChEMBL database confirms the compound's presence in the chemical registry but reveals no curated bioactivity data (IC50, Ki, EC50 values) for this specific compound as of the search date. This absence of published quantitative activity data represents a critical limitation for evidence-based selection. Researchers considering this compound should note that its biological activity profile remains uncharacterized in peer-reviewed literature, requiring de novo assay development rather than leveraging existing validation data.

Database mining Target identification Bioactivity curation

Recommended Research Applications for (1,4-Benzodioxin-2-yl)acetic acid Based on Structural Differentiation Evidence


Calcium Channel Antagonist Scaffold Development: Leveraging the Unsaturated 1,4-Benzodioxin Core

The unsaturated 1,4-benzodioxin core present in this compound is structurally homologous to the 1,4-benzodioxepin substructure of HP-406 and serves as a bioisostere of the 1,4-benzoxazine nucleus, both of which are recognized calcium antagonist scaffolds [1]. Researchers investigating novel calcium channel blockers may utilize (1,4-benzodioxin-2-yl)acetic acid as a synthetic intermediate or scaffold for further derivatization, particularly when unsaturated ring systems are required for target engagement [1].

LTB4 Antagonist Lead Optimization: C2-Carboxylic Acid Pharmacophore Exploration

Structure-activity relationship studies have identified that 1,4-benzodioxine derivatives bearing a carboxylic acid at the C2-position combined with ether substitution at C6/C7 represent a promising class of LTB4 antagonists [2]. (1,4-Benzodioxin-2-yl)acetic acid provides the core C2-carboxylic acid pharmacophore and can serve as a starting point for further substitution at C6/C7 positions to optimize LTB4 antagonist potency [2].

Positional SAR Studies: C2 Versus C6 Substitution Effects on Anti-Inflammatory Activity

The observation that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits anti-inflammatory activity comparable to ibuprofen [3] provides a benchmark for comparative SAR investigations. (1,4-Benzodioxin-2-yl)acetic acid, with its C2-substitution pattern and unsaturated ring, represents a distinct chemotype within this series. Researchers can employ this compound to systematically evaluate how the position of the acetic acid moiety (C2 versus C6) and ring saturation state influence anti-inflammatory potency and target selectivity [3].

Physicochemical Benchmarking and Computational ADME Modeling

With calculated LogP of 1.77 and PSA of 55.76 Ų [4], (1,4-benzodioxin-2-yl)acetic acid provides a defined physicochemical profile for computational chemistry applications. The compound can serve as a reference standard for benchmarking in silico ADME predictions, molecular docking studies, and QSAR model development within the benzodioxin chemical space [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,4-Benzodioxin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.